molecular formula C6H14ClNO B6597548 methyl 2,2-dimethylpropanecarboximidate hydrochloride CAS No. 68283-70-5

methyl 2,2-dimethylpropanecarboximidate hydrochloride

Cat. No.: B6597548
CAS No.: 68283-70-5
M. Wt: 151.63 g/mol
InChI Key: RQPIIWWJAUAQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is a chemical compound with the CAS Number: 403612-91-9 . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C6H13NO/c1-6(2,3)5(7)8-4/h7H,1-4H3 . The molecular weight of this compound is 115.18 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 115.18 . More specific properties such as boiling point, melting point, and density are not provided in the available resources .

Safety and Hazards

Safety information for methyl 2,2-dimethylpropanecarboximidate hydrochloride includes various precautionary statements. For example, it is advised to keep the substance away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

methyl 2,2-dimethylpropanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPIIWWJAUAQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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